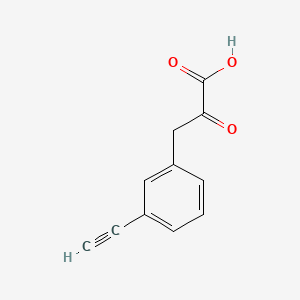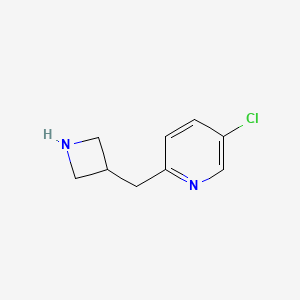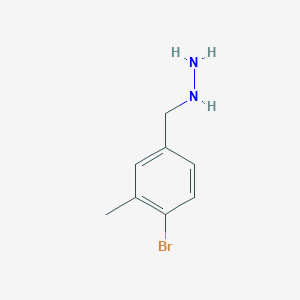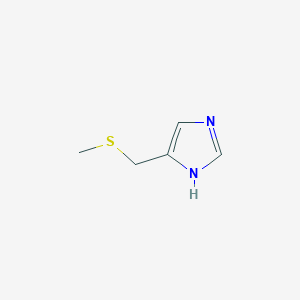
3-(3-Ethynylphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Ethynylphenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethynylphenyl)-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-ethynylbenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol using a reducing agent such as sodium borohydride.
Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid using an oxidizing agent like potassium permanganate.
Final Product: The final step involves the formation of the 2-oxo group through a reaction with an appropriate reagent such as acetic anhydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation Products: Oxidized derivatives of the ethynyl group.
Reduction Products: Alcohol derivatives of the carbonyl group.
Substitution Products: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Ethynylphenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(3-Ethynylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The ethynyl group can participate in reactions with nucleophiles, while the carbonyl group can form hydrogen bonds with biological macromolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
3-(3-Ethynylphenyl)-2-oxopropanoic acid vs. 3-(3-Ethynylphenyl)-2-oxobutanoic acid: The latter has an additional carbon in the oxo group, leading to different chemical properties and reactivity.
This compound vs. 3-(3-Ethynylphenyl)-2-oxopentanoic acid: The presence of a longer carbon chain in the oxo group affects its solubility and interaction with other molecules.
Eigenschaften
Molekularformel |
C11H8O3 |
|---|---|
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
3-(3-ethynylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H8O3/c1-2-8-4-3-5-9(6-8)7-10(12)11(13)14/h1,3-6H,7H2,(H,13,14) |
InChI-Schlüssel |
CPDVEGOSUODFLA-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC=CC(=C1)CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















